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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

For Researchers, Scientists, and Drug Development Professionals

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2, two key
serine/threonine kinases in the PIBK/AKT/mTOR signaling pathway.[1][2] This pathway is
frequently dysregulated in cancer, making it a critical target for therapeutic intervention.[3][4]
This guide provides a comprehensive comparison of BAY1125976's cross-reactivity with other
kinases, supported by experimental data, to aid researchers in evaluating its suitability for their
studies.

High Selectivity for AKT1/2

BAY1125976 demonstrates notable selectivity for AKT1 and AKT2 over the closely related
isoform AKT3 and a wide range of other kinases.[1][5] Its allosteric mechanism of action,
targeting a pocket formed by the kinase and pleckstrin homology (PH) domains, contributes to
this high specificity, as this binding site is not conserved across all kinases.[2][6] In contrast to
ATP-competitive inhibitors, allosteric inhibitors like BAY1125976 can offer improved tolerability
by avoiding off-target effects associated with the highly conserved ATP-binding pocket.[4][6]

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of BAY1125976 against its primary
targets and notable off-targets identified in broad kinase screening panels.
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ATP
Kinase Target IC50 / Kd (nM) Assay Type ) Notes
Concentration
Potent inhibition.
AKT1 52 TR-FRET 10 uM
[517][8]
44 TR-FRET 2mM (51(8]
2.7 (Kd) SPR - Active AKT1.[7]
1.3 (Kd) SPR - Inactive AKTL1.[7]
Potent inhibition.
AKT?2 18 TR-FRET 10 pM
[517][8]
36 TR-FRET 2 mM [5][8]
Significantly
weaker inhibition
AKT3 427 TR-FRET 10 uM
compared to
AKT1/2.[5][71[8]
DiscoverX Closest identified
FLT3 (D835Y) 210 (Kd) -
Screen off-target.[7]
DiscoverX
CKL1 310 (Kd) - [7]
Screen
DiscoverX
MKNK2 330 (Kd) - [7]
Screen

Data compiled from multiple sources.[5][7][8]

A broad kinase panel screen by Millipore (230 kinases) showed no significant off-target activity

at a concentration of 10 uM.[7] Similarly, the Ricerca Lead Profiler screen also indicated no

significant effects at concentrations below 10 uM.[7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.selleckchem.com/products/bay1125976.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.medchemexpress.com/BAY1125976.html
https://www.selleckchem.com/products/bay1125976.html
https://www.medchemexpress.com/BAY1125976.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.selleckchem.com/products/bay1125976.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.medchemexpress.com/BAY1125976.html
https://www.selleckchem.com/products/bay1125976.html
https://www.medchemexpress.com/BAY1125976.html
https://www.selleckchem.com/products/bay1125976.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.medchemexpress.com/BAY1125976.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.selleckchem.com/products/bay1125976.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.medchemexpress.com/BAY1125976.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

This assay quantitatively measures the enzymatic activity of a kinase.

e Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., full-length AKT1,
AKT2, or AKT3), a fluorescently labeled substrate peptide, and ATP at a specified
concentration (e.g., 10 uM or 2 mM).

« Inhibitor Addition: BAY1125976 is added to the reaction mixture at varying concentrations.

¢ Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by the
kinase.

o Detection: A europium-labeled anti-phospho-substrate antibody is added. If the substrate is
phosphorylated, the antibody binds, bringing the europium and the fluorescent label on the
substrate into close proximity.

o Signal Measurement: Excitation of the europium donor results in energy transfer to the
acceptor fluorophore on the substrate (FRET), which then emits light at a specific
wavelength. The intensity of this emitted light is proportional to the degree of substrate
phosphorylation and is measured using a plate reader.

o |C50 Determination: The concentration of BAY1125976 that inhibits 50% of the kinase
activity (IC50) is calculated from the dose-response curve.

DiscoverX Kinase Screen (ScanMAX)
This is a competitive binding assay used for broad kinase profiling.

e Assay Principle: The assay measures the ability of a test compound (BAY1125976) to
displace a proprietary, immobilized, active-site directed ligand from the kinase of interest.

» Kinase and Ligand Incubation: DNA-tagged kinases are incubated with the immobilized
ligand in the presence of varying concentrations of BAY1125976.

» Quantification: The amount of kinase bound to the solid support is quantified using
guantitative PCR (qPCR) of the DNA tag.
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o Kd Calculation: A lower amount of bound kinase indicates stronger competition from the test
compound. The dissociation constant (Kd) is then calculated based on the displacement
curve, representing the binding affinity of the compound for the kinase.

Signaling Pathway and Experimental Workflow
Diagrams

Below are diagrams illustrating the targeted signaling pathway and a typical experimental
workflow for assessing kinase inhibitor selectivity.
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Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of BAY1125976 on
AKT1/2.
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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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